molecular formula C12H9N3 B13134205 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile

2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile

Cat. No.: B13134205
M. Wt: 195.22 g/mol
InChI Key: NKBGTFURSRXPKT-UHFFFAOYSA-N
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Description

2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile is a heterocyclic nitrile compound featuring a pyrimidine ring attached to a phenyl group at the para position, with an acetonitrile substituent. Pyrimidine derivatives are widely explored in medicinal chemistry due to their role as kinase inhibitors, antiviral agents, and intermediates in drug synthesis. The acetonitrile group enhances reactivity, enabling further functionalization, while the pyrimidine ring contributes to aromatic stacking and hydrogen-bonding interactions in biological systems .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(4-pyrimidin-2-ylphenyl)acetonitrile

InChI

InChI=1S/C12H9N3/c13-7-6-10-2-4-11(5-3-10)12-14-8-1-9-15-12/h1-5,8-9H,6H2

InChI Key

NKBGTFURSRXPKT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile typically involves the reaction of 4-bromopyridine hydrochloride with benzyl cyanide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, where the palladium catalyst facilitates the formation of the carbon-carbon bond between the pyrimidinyl and phenyl groups. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) CAS Number
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile (Target) Pyrimidin-2-yl, phenyl, acetonitrile C12H9N3 195.22 Not provided
2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile Trifluoromethyl on pyrimidine C7H4F3N3 187.12 1219483-61-0
2-(4-Fluoropyridin-2-yl)acetonitrile Pyridine (fluorine at C4) C7H5FN2 136.13 1000504-35-7
2-[[4-[(4-Methoxyphenyl)amino]-6-methyl-2-pyrimidinyl]thio]acetonitrile Thioether, methoxyphenylamino, methyl C15H15N3OS 285.36 56605-22-2
2-(4-Aminophenyl)-2-phenylacetonitrile Two phenyl groups (one para-amino) C14H12N2 208.26 4760-58-1

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl substituent in increases lipophilicity and metabolic stability compared to the unsubstituted pyrimidine in the target compound.
  • Sulfur-Containing Derivatives : Thioether and sulfanyl groups () introduce sites for oxidation or nucleophilic substitution, broadening reactivity.

Physicochemical Properties

Property Target Compound 2-(Trifluoromethyl) Analog 2-(4-Fluoropyridin-2-yl) 2-(4-Aminophenyl)-2-phenyl
Density (g/cm³) Not reported 1.380 (predicted) Not reported Not reported
Boiling Point (°C) Not reported 235.7 (predicted) Not reported Not reported
pKa Not reported -2.53 (predicted) Not reported Basic (due to -NH2)
Solubility Likely low Moderate (polar aprotic solvents) Moderate Low (hydrophobic phenyls)

Insights :

  • The trifluoromethyl analog’s low pKa suggests strong electron-withdrawing effects, enhancing acidity of adjacent protons.

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